molecular formula C21H24N4O3S2 B11688100 4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11688100
M. Wt: 444.6 g/mol
InChI Key: UXOKETNBDZXATR-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dipropylsulfamoyl group and a 5-phenyl-1,3,4-thiadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the benzamide core: This involves the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the dipropylsulfamoyl group: This can be achieved by reacting the benzamide with dipropylamine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the dipropylsulfamoyl group could play key roles in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: can be compared with other benzamide derivatives and thiadiazole-containing compounds.

    Benzamide derivatives: These include compounds such as N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(2-hydroxyethyl)-4-methoxybenzamide.

    Thiadiazole-containing compounds: These include 2-amino-5-phenyl-1,3,4-thiadiazole and 2-(4-methoxyphenyl)-5-phenyl-1,3,4-thiadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific properties and reactivity. The presence of both the dipropylsulfamoyl group and the thiadiazole ring can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C21H24N4O3S2/c1-3-14-25(15-4-2)30(27,28)18-12-10-16(11-13-18)19(26)22-21-24-23-20(29-21)17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H,22,24,26)

InChI Key

UXOKETNBDZXATR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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